molecular formula C16H14F3NO B13121338 (R)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride

(R)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride

Cat. No.: B13121338
M. Wt: 293.28 g/mol
InChI Key: BQFZCSYSQJAZCJ-SNVBAGLBSA-N
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Description

®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminoethyl group and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Aminoethyl Group: This step involves the reaction of a suitable precursor with an amine to introduce the aminoethyl group.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-(1-aminoethyl)phenyl)(3-(fluoromethyl)phenyl)methanonehydrochloride
  • ®-(3-(1-aminoethyl)phenyl)(3-(chloromethyl)phenyl)methanonehydrochloride
  • ®-(3-(1-aminoethyl)phenyl)(3-(bromomethyl)phenyl)methanonehydrochloride

Uniqueness

®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

[3-[(1R)-1-aminoethyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C16H14F3NO/c1-10(20)11-4-2-5-12(8-11)15(21)13-6-3-7-14(9-13)16(17,18)19/h2-10H,20H2,1H3/t10-/m1/s1

InChI Key

BQFZCSYSQJAZCJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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